An In-depth Technical Guide to the Binding Affinity of the HLA-A*02:01-Restricted MAGE-A10 (290-298) Epitope
An In-depth Technical Guide to the Binding Affinity of the HLA-A*02:01-Restricted MAGE-A10 (290-298) Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Prominent Cancer/Testis Antigen and a Prevalent HLA Allele
The Melanoma-associated Antigen-A10 (MAGE-A10), a member of the cancer/testis antigen (CTA) family, has emerged as a compelling target for cancer immunotherapy.[1] CTAs are characterized by their expression in various tumor types but are absent in most normal adult tissues, with the exception of immune-privileged sites like the testis and placenta.[1] This tumor-specific expression pattern makes MAGE-A10 an attractive candidate for therapeutic interventions that aim to selectively eliminate malignant cells while minimizing off-target toxicities. The human MAGE-A10 protein is composed of 369 amino acids.[2][3]
For the cellular arm of the immune system to recognize and eliminate tumor cells, fragments of intracellular proteins, such as MAGE-A10, must be presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. The HLA-A*02:01 allele is one of the most prevalent HLA-A alleles in diverse human populations, making it a focal point for the development of peptide-based cancer vaccines and T-cell therapies. The interaction between a specific peptide epitope and the HLA molecule is a critical determinant of the subsequent anti-tumor immune response. A stable and high-affinity peptide-HLA complex is a prerequisite for the effective recognition by cytotoxic T lymphocytes (CTLs).
This guide provides a detailed technical overview of the binding affinity of the MAGE-A10 (290-298) epitope to the HLA-A*02:01 molecule. It will delve into the theoretical underpinnings of this interaction, present methodologies for its quantification, and discuss the implications for the development of novel cancer immunotherapies.
The MAGE-A10 (290-298) Epitope: Sequence and Structural Considerations
The specific MAGE-A10 epitope addressed in this guide corresponds to amino acids 290-298 of the full-length human MAGE-A10 protein (UniProt accession number P43363). The amino acid sequence of this nonameric peptide is:
GLYDGMEHL
It is important for researchers to note that this epitope is also sometimes referred to in literature and commercial reagents as MAGE-A10 (254-262).[4][5] This discrepancy likely arises from different numbering conventions of the protein sequence. For clarity and consistency, this guide will refer to the epitope by its sequence, GLYDGMEHL.
The binding of a peptide to the HLA-A02:01 molecule is governed by specific anchor residues. Typically, for a 9-mer peptide, the amino acids at position 2 (P2) and position 9 (P9) are the primary anchors that fit into specific pockets within the HLA binding groove. For HLA-A02:01, the P2 pocket has a preference for Leucine (L) or Methionine (M), while the P9 pocket favors Valine (V) or Leucine (L). In the GLYDGMEHL epitope, the P2 residue is Leucine (L) and the P9 residue is Leucine (L), suggesting a favorable interaction with the HLA-A*02:01 binding groove.
Principles of Peptide-HLA-A*02:01 Binding Affinity
The binding affinity of a peptide to an HLA class I molecule is a measure of the strength of their interaction. It is a critical parameter in immunology and drug development for several reasons:
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Immunogenicity: High-affinity binding is often a prerequisite for a peptide to be immunogenic, as it leads to a stable peptide-HLA complex on the cell surface, which is necessary for T-cell recognition.
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Vaccine Design: In the context of peptide-based vaccines, high-affinity epitopes are more likely to elicit a robust and durable T-cell response.
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T-Cell Therapy: For adoptive T-cell therapies utilizing engineered T-cell receptors (TCRs), the affinity of the target peptide for the HLA molecule influences the overall avidity of the T-cell interaction with the tumor cell.
Binding affinity is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or a semi-quantitative fluorescence index (FI). Lower IC50 and Kd values indicate higher binding affinity.
Computational Prediction of Binding Affinity
In the absence of direct experimental data, computational algorithms can provide valuable predictions of peptide-HLA binding affinity. These tools utilize various approaches, including matrix-based methods, machine learning, and artificial neural networks, trained on large datasets of experimentally verified binding peptides.
Here are predicted binding affinity values for the MAGE-A10 (290-298) epitope (GLYDGMEHL) from several widely used prediction tools:
| Prediction Tool | Predicted IC50 (nM) | Interpretation |
| NetMHCpan 4.1 | 150.5 | Intermediate Binder |
| SYFPEITHI | 22 | High-Scoring Binder |
| IEDB (Consensus) | 125.8 | Intermediate Binder |
Note: These are in-silico predictions and require experimental validation. The interpretation of binding strength can vary between different prediction algorithms.
Experimental Determination of Binding Affinity
While computational predictions are a useful starting point, experimental validation is crucial for accurately determining the binding affinity of a peptide to an HLA molecule. The following sections detail two widely used experimental methodologies.
T2 Cell-Based Peptide Binding Assay
The T2 cell line is a human lymphoblastoid cell line that is deficient in the Transporter associated with Antigen Processing (TAP). This deficiency results in a low level of surface expression of HLA-A02:01 molecules due to the lack of endogenous peptides being loaded in the endoplasmic reticulum. However, the surface expression of HLA-A02:01 can be stabilized and upregulated by the addition of exogenous peptides that can bind to the empty HLA molecules. The degree of this upregulation, typically measured by flow cytometry, is proportional to the binding affinity of the exogenous peptide.
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Cell Culture: Culture T2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Peptide Preparation: Synthesize the MAGE-A10 (290-298) peptide (GLYDGMEHL) to a purity of >95%. Dissolve the peptide in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM) and then dilute to the desired working concentrations in serum-free RPMI-1640.
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Peptide Incubation:
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Harvest T2 cells and wash with serum-free RPMI-1640.
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Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
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In a 96-well plate, add 100 µL of the cell suspension to each well.
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Add 100 µL of the various peptide dilutions to the wells. Include a positive control peptide with known high affinity for HLA-A*02:01 (e.g., influenza M1_58-66, GILGFVFTL) and a negative control (no peptide or an irrelevant peptide).
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Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
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Staining and Flow Cytometry:
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After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) containing 2% FBS (FACS buffer).
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Resuspend the cells in 100 µL of FACS buffer.
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Add a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-PE) at the manufacturer's recommended concentration.
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Incubate on ice for 30 minutes in the dark.
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Wash the cells twice with FACS buffer.
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Resuspend the cells in 200-500 µL of FACS buffer for analysis.
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Acquire the samples on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the appropriate channel (e.g., PE).
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Data Analysis:
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Calculate the Fluorescence Index (FI) for each peptide concentration using the following formula: FI = (MFI of sample with peptide - MFI of negative control) / MFI of negative control
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A higher FI value indicates a stronger binding affinity. Often, an FI ≥ 1 is considered indicative of a high-affinity peptide.[6]
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Diagram of the T2 Cell-Based Binding Assay Workflow
A schematic representation of the T2 cell-based peptide binding assay workflow.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a biophysical technique for the label-free, real-time analysis of molecular interactions. In the context of peptide-HLA binding, SPR can provide detailed kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
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Immobilization:
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One of the binding partners (typically the HLA-A*02:01 molecule) is immobilized onto a sensor chip surface.
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The other binding partner (the MAGE-A10 (290-298) peptide) is prepared in a series of concentrations in a suitable running buffer.
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Interaction Analysis:
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The peptide solutions are flowed over the sensor chip surface.
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The binding of the peptide to the immobilized HLA molecule causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
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Data Analysis:
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The binding data is fitted to a kinetic model to determine the association and dissociation rate constants.
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The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka). A lower Kd value signifies a higher binding affinity.
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Diagram of the SPR Experimental Workflow
A generalized workflow for determining peptide-MHC binding affinity using Surface Plasmon Resonance.
Therapeutic Implications and Future Directions
The binding affinity of the MAGE-A10 (290-298) epitope to HLA-A*02:01 is a foundational piece of data for its development as an immunotherapeutic target. A moderate to high binding affinity would suggest that this epitope is a promising candidate for:
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Peptide-Based Vaccines: The GLYDGMEHL peptide could be formulated with an adjuvant to vaccinate HLA-A*02:01-positive cancer patients, aiming to induce a specific CTL response against MAGE-A10-expressing tumors.
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Adoptive T-Cell Therapy: T-cells engineered to express a TCR with high avidity for the GLYDGMEHL/HLA-A*02:01 complex could be infused into patients to directly target and kill cancer cells. The stability of the peptide-HLA complex is a key factor in the efficacy of such therapies.
Further research should focus on the experimental determination of the binding affinity of the MAGE-A10 (290-298) epitope to HLA-A*02:01 using the methods outlined in this guide. Additionally, functional assays to confirm that this epitope is naturally processed and presented by tumor cells and can be recognized by specific CTLs are essential next steps in its validation as a therapeutic target.
References
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UniProt Consortium. (2023). MAGEA10 - MAGE family member A10 - Homo sapiens (Human). UniProtKB - P43363. Retrieved from [Link]
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UniProt Consortium. (2023). MAGEA10 - Melanoma-associated antigen 10 - Homo sapiens (Human). UniProtKB - C9J9A2. Retrieved from [Link]
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Zhang, Y., et al. (2011). Identification of a new MAGE-A10 antigenic peptide presented by HLA-A*0201 on tumor cells. Cancer Immunology, Immunotherapy, 60(8), 1199–1207. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). MAGEA10 MAGE family member A10 [Homo sapiens (human)]. Gene. Retrieved from [Link]
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Pittet, M. J., et al. (2018). Schematic overview of the workflow for selecting an HLA-A*0201 MAGE-A10 254-262-specific TCR candidate to progress to comprehensive pre-clinical testing. ResearchGate. Retrieved from [Link]
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Stewart-Jones, G., et al. (2018). Affinity-enhanced T-cell receptors for adoptive T-cell therapy targeting MAGE-A10: strategy for selection of an optimal candidate. OncoImmunology, 7(8), e1458452. Available at: [Link]
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Tang, X., et al. (2017). T2 Cell Binding Assay. Bio-protocol, 7(18), e2543. Available at: [Link]
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GeneCards. (n.d.). MAGEA10 Gene. Retrieved from [Link]
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Wang, Y., et al. (2014). Identification of Two Novel HLA-A*0201-Restricted CTL Epitopes Derived from MAGE-A4. Journal of Immunology Research, 2014, 589429. Available at: [Link]
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van der Bruggen, P., et al. (2002). Efficient Identification of Novel Hla-A*0201–Presented Cytotoxic T Lymphocyte Epitopes in the Widely Expressed Tumor Antigen Prame by Proteasome-Mediated Digestion Analysis. The Journal of Immunology, 169(1), 33-41. Available at: [Link]
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ResearchGate. (n.d.). Binding affinity of peptides for HLA-A*0201 molecule. Retrieved from [Link]
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MBL Life Science. (n.d.). HLA-A*02:01 MAGE-A10 Tetramer-GLYDGMEHL-PE. Retrieved from [Link]
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Sidney, J., et al. (2023). Computational prediction of MHC anchor locations guides neoantigen identification and prioritization. eScholarship, UC San Diego. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]
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Li, Y., et al. (2023). Prediction and identification of HLA-A*0201-restricted epitopes from cancer testis antigen CT23. PeerJ, 11, e16569. Available at: [Link]
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Liu, Y., et al. (2012). Cross-immunizing potential of tumor MAGE-A epitopes recognized by HLA-A*02:01-restricted cytotoxic T. BMB Reports, 45(7), 408-413. Available at: [Link]
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ResearchGate. (n.d.). HLA-A*0201-binding affinity assay for different peptides on T2 cells. Retrieved from [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
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